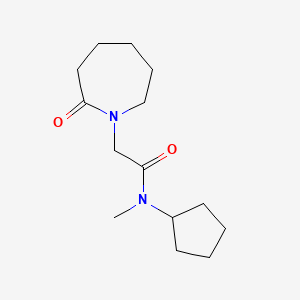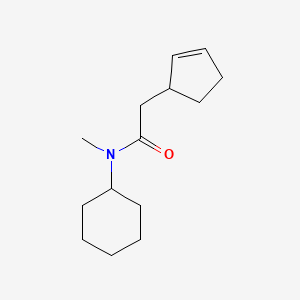![molecular formula C17H16FNO2 B7507251 N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7507251.png)
N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the benzofuran class of compounds. FUB-144 was first synthesized in 2013 and has gained popularity among recreational drug users due to its psychoactive effects. However, FUB-144 also has potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
FUB-144 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to the modulation of various signaling pathways in the body, resulting in the psychoactive effects of FUB-144. The exact mechanism of action of FUB-144 is still under investigation, and more research is needed to fully understand its effects on the endocannabinoid system.
Biochemical and Physiological Effects:
FUB-144 has been shown to produce a range of biochemical and physiological effects, including altered perception, mood, and cognitive function. It can also cause changes in heart rate, blood pressure, and body temperature. However, the long-term effects of FUB-144 on the body are still unknown, and more research is needed to fully understand its potential risks and benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FUB-144 in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and developing new therapeutic agents. However, the psychoactive effects of FUB-144 may also pose a limitation for some experiments, and caution should be taken when handling and administering this compound.
Orientations Futures
There are several future directions for research on FUB-144, including:
1. Studying the long-term effects of FUB-144 on the endocannabinoid system and the body as a whole.
2. Developing new therapeutic agents based on the chemical structure of FUB-144.
3. Investigating the potential use of FUB-144 as a tool for studying other cell-signaling pathways in the body.
4. Exploring the potential of FUB-144 as a treatment for various medical conditions such as chronic pain, anxiety, and depression.
Conclusion:
In conclusion, FUB-144 is a synthetic cannabinoid that has potential applications in scientific research as a tool for studying the endocannabinoid system. While its psychoactive effects have made it popular among recreational drug users, caution should be taken when handling and administering this compound. More research is needed to fully understand the biochemical and physiological effects of FUB-144 and its potential risks and benefits.
Méthodes De Synthèse
The synthesis of FUB-144 involves the reaction of 3-fluorobenzyl chloride with N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is purified using chromatography techniques to obtain pure FUB-144.
Applications De Recherche Scientifique
FUB-144 has potential applications in scientific research as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating various physiological processes such as appetite, mood, and pain sensation. FUB-144 can be used to study the effects of synthetic cannabinoids on the endocannabinoid system and to develop new therapeutic agents for various medical conditions.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-19(11-12-5-4-7-14(18)9-12)17(20)16-10-13-6-2-3-8-15(13)21-16/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHPWMRPMJCNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507192.png)
![3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)


![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)
![Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507229.png)




![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7507284.png)